molecular formula C17H23N3OS B12237033 3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole

3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B12237033
M. Wt: 317.5 g/mol
InChI Key: LVNAOZMTROVXRB-UHFFFAOYSA-N
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Description

3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a hybrid compound consisting of an isothiazole and piperazine moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their significant pharmacological activities. The structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves a multi-step procedure. One common method involves the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent such as tert-butyl alcohol. The reaction is carried out at elevated temperatures, around 120°C, for several hours . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including the use of automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is why it is being studied as a potential antipsychotic agent . The molecular targets include the D2 dopamine receptor and the 5-HT2A serotonin receptor, both of which play crucial roles in the regulation of mood and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxan-4-yl moiety in 3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole adds unique steric and electronic properties that can influence its biological activity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

3-[4-(oxan-4-ylmethyl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C17H23N3OS/c1-2-4-16-15(3-1)17(18-22-16)20-9-7-19(8-10-20)13-14-5-11-21-12-6-14/h1-4,14H,5-13H2

InChI Key

LVNAOZMTROVXRB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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